

Auraptene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Auraptene

Cat. No.: B1665324

[Get Quote](#)

Auraptene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptene, a naturally occurring monoterpene coumarin ether, has emerged as a compound of significant interest in the scientific community. First isolated from plants of the Citrus and Ferula genera, it has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **auraptene**. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its molecular signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Auraptene, with the IUPAC name 7-[[[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy}-2H-1-benzopyran-2-one, is characterized by a coumarin core with a geranyloxy substituent at the 7-position.[3] This structural feature is crucial for its biological activity.

Chemical Structure:

 Auraptene Chemical Structure

Image Source: Wikimedia Commons

The key physicochemical properties of **auraptene** are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Reference
IUPAC Name	7-[[[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]oxy]-2H-1-benzopyran-2-one	[3]
Synonyms	7-Geranyloxycoumarin, Aurapten	[1][4]
Molecular Formula	C ₁₉ H ₂₂ O ₃	[1]
Molecular Weight	298.38 g/mol	[1]
CAS Number	495-02-3	[1]
Appearance	White to off-white powder/colorless crystals	[4][5]
Melting Point	91 °C	[5]
Boiling Point	455.5 °C (Predicted)	[5]
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.[5] Insoluble in water.	[5]
logP (o/w)	5.690 (Estimated)	[5]

Pharmacological Activities and Quantitative Data

Auraptene exhibits a range of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.

Anticancer Activity

Auraptene has demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

Cell Line	Cancer Type	IC ₅₀ Value (μM)	Exposure Time	Reference
MCF7	Breast Cancer	36	48 h	[6] [7]
MCF7	Breast Cancer	21.66	72 h	[6] [7]
MGC-803	Gastric Cancer	0.78 ± 0.13 - 10.78 ± 1.83	Not Specified	[1] [2]
HT-29	Colorectal Cancer	~10	Not Specified	[1] [2]
HT-116	Colorectal Cancer	~10	Not Specified	[1] [2]
Raji	Burkitt's Lymphoma	18	Not Specified	[8] [9]

Anti-inflammatory and Other Activities

Beyond its anticancer effects, **auraptene** also modulates inflammatory responses and other cellular processes.

Activity	Assay/Model	IC ₅₀ Value (μM)	Reference
Inhibition of Epstein-Barr Virus Activation	TPA-induced in Raji cells	18	[8] [9]
Inhibition of Superoxide Generation	TPA-induced in HL-60 cells	~50	[8] [9]

Key Experimental Protocols

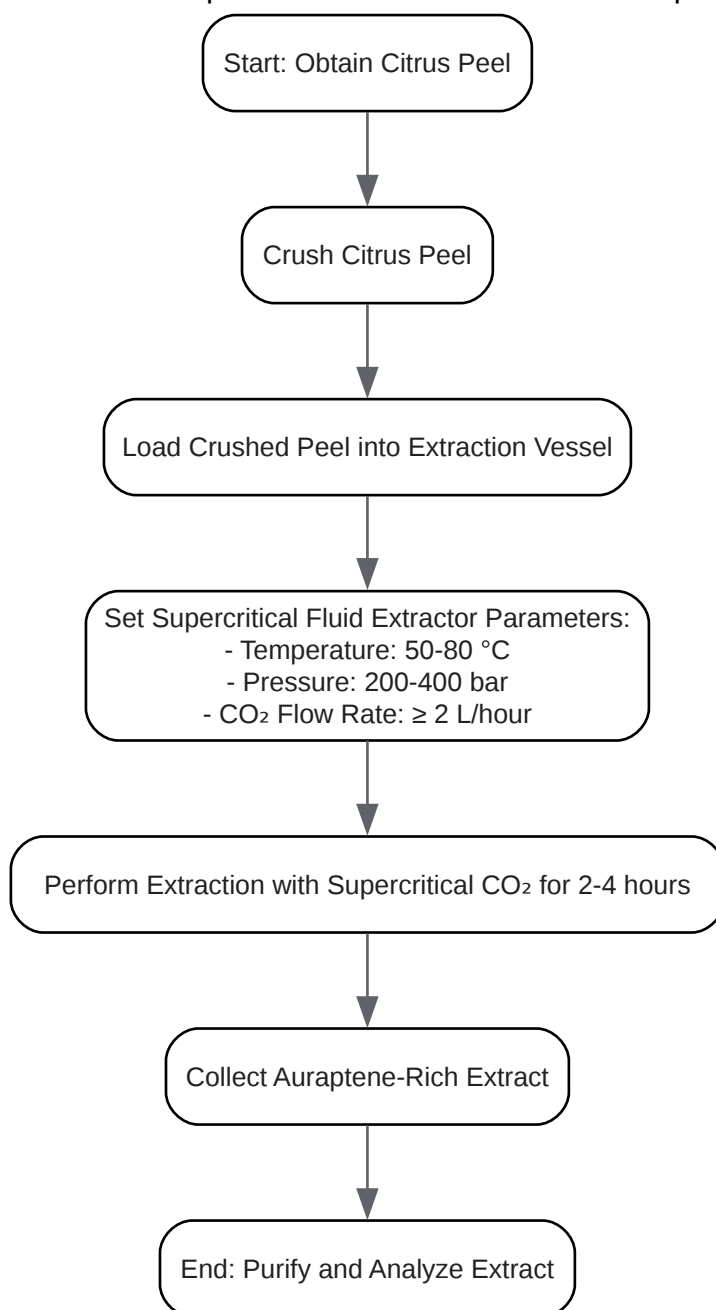
This section provides detailed methodologies for experiments commonly used to characterize the properties of **auraptene**.

Isolation of Auraptene from Citrus Peel (Supercritical CO₂ Extraction)

This protocol is based on a patented method for the efficient and environmentally friendly extraction of **auraptene**.

Workflow for **Auraptene** Isolation:

Workflow for Supercritical CO₂ Extraction of Auraptene



[Click to download full resolution via product page](#)

Caption: Supercritical CO₂ extraction workflow for **auraptene**.

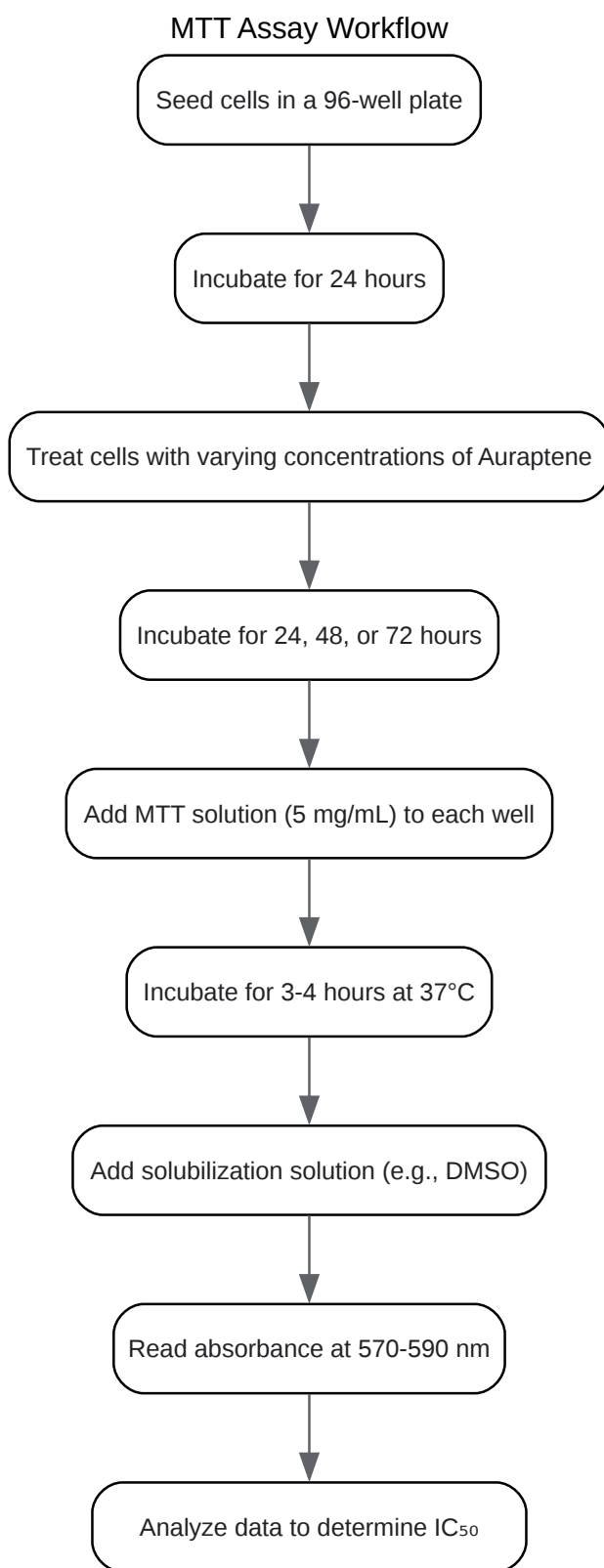
Methodology:

- Preparation of Plant Material: Fresh citrus peels are thoroughly washed and dried. The dried peels are then crushed into a fine powder to increase the surface area for extraction.
- Supercritical Fluid Extraction:
 - The powdered citrus peel is packed into the extraction vessel of a supercritical fluid extractor.
 - Supercritical carbon dioxide is used as the solvent. The extraction parameters are set as follows:
 - Temperature: 50-80 °C
 - Pressure: 200-400 bar
 - CO₂ Flow Rate: ≥ 2 L/hour
 - The extraction is carried out for a period of 2 to 4 hours.[\[10\]](#) A co-solvent such as methanol or ethanol can be added to enhance the extraction efficiency.[\[10\]](#)
- Collection and Purification: The extract containing **auraptene** is collected from the separator. Further purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:



[Click to download full resolution via product page](#)

Caption: General workflow for determining cell viability using the MTT assay.

Methodology:

- Cell Seeding: Cancer cells (e.g., MCF7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[\[7\]](#)
[\[11\]](#)
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **auraptene** (e.g., 0.1-200 µM).[\[6\]](#)[\[7\]](#) Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest **auraptene** dose.
- Incubation: The plate is incubated for the desired time periods (e.g., 24, 48, or 72 hours).[\[6\]](#)
[\[7\]](#)
- MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.[\[12\]](#) The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[\[12\]](#)
- Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[\[12\]](#)
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of **auraptene** on signaling pathways.

Methodology:

- Cell Lysis: Cells treated with **auraptene** are harvested and washed with ice-cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to extract the total protein.[\[13\]](#) The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

- **Protein Quantification:** The protein concentration of the lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
- **SDS-PAGE:** Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins based on their molecular weight.[14]
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
- **Blocking:** The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of the antibodies.
- **Antibody Incubation:** The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-ERK) overnight at 4°C.[16] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] The band intensities can be quantified using densitometry software.

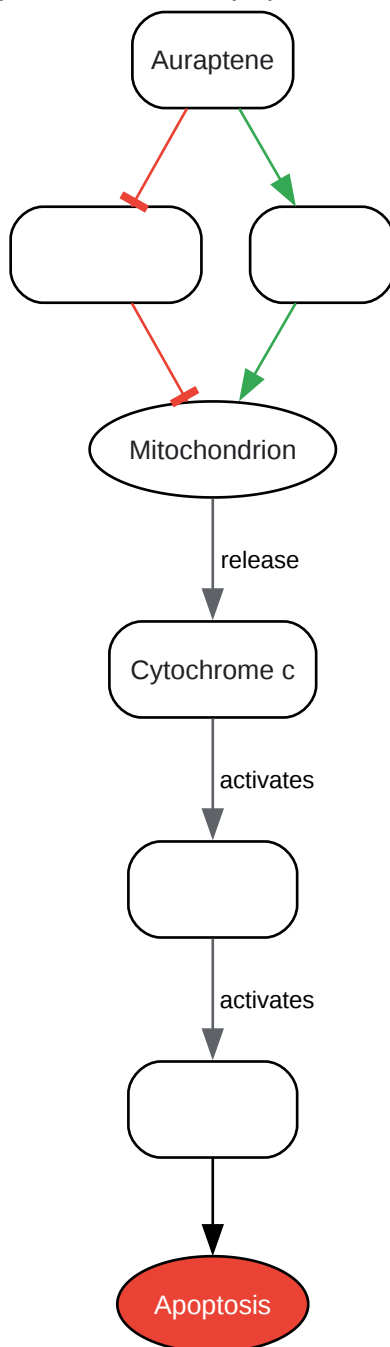
Molecular Signaling Pathways

Auraptene exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in its anticancer activity.

Induction of Apoptosis

Auraptene promotes apoptosis in cancer cells through the intrinsic pathway.

Auraptene-Induced Apoptotic Pathway

[Click to download full resolution via product page](#)

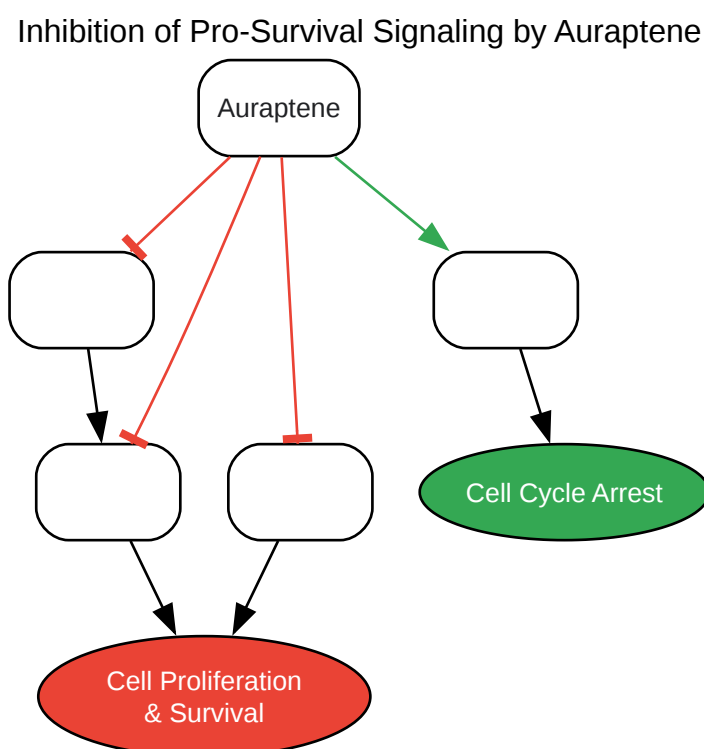
Caption: Apoptotic signaling cascade initiated by **auraptene**.

Auraptene induces apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bax.^[1] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and

the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.
[1]

Inhibition of Proliferation and Survival Pathways

Auraptene can also inhibit signaling pathways that are crucial for cancer cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: **Auraptene**'s inhibitory effects on key cell proliferation pathways.

Studies have shown that **auraptene** can inhibit the Akt/mTOR and ERK1/2 signaling pathways, both of which are central to cell growth, proliferation, and survival.[1][2] Furthermore, it can activate the tumor suppressor protein p53, leading to cell cycle arrest.[1][2]

In Vivo Studies

The therapeutic potential of **auraptene** has been evaluated in several preclinical animal models.

- Colon Carcinogenesis: In a study using an azoxymethane (AOM)-induced colon carcinogenesis model in F344 rats, dietary administration of **auraptene** significantly inhibited the development of aberrant crypt foci, which are precursors to colon cancer.[1][2]
- Skin Carcinogenesis: In a two-stage skin carcinogenesis model in ICR mice, topical application of **auraptene** significantly reduced tumor incidence and multiplicity.[8][9]
- Hepatic Fibrosis: **Auraptene** has been shown to protect against thioacetamide (TAA)-induced hepatic fibrosis in mice by activating the farnesoid X receptor (FXR), which plays a role in bile acid homeostasis and inflammation.[17]

Conclusion

Auraptene is a promising natural compound with a well-defined chemical structure and a diverse range of biological activities. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in cancer cells, coupled with its anti-inflammatory and hepatoprotective effects, makes it an attractive candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of **auraptene**. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
- 3. A Review of Auraptene as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Auraptene as an Anticancer Agent [ouci.dntb.gov.ua]
- 5. auraptene, 495-02-3 [thegoodscentscompany.com]

- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Auraptene, a Citrus Coumarin, Inhibits 12-O-Tetradecanoylphorbol-13-acetate-induced Tumor Promotion in ICR Mouse Skin, Possibly through Suppression of Superoxide Generation in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. KR101651952B1 - Extraction method of Auraptene from Citrus rind - Google Patents [patents.google.com]
- 11. Antiproliferative Effects of Different Concentrations of Auraptene on MCF7 Cancer Cell Line [mejc.sums.ac.ir]
- 12. broadpharm.com [broadpharm.com]
- 13. origene.com [origene.com]
- 14. addgene.org [addgene.org]
- 15. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Hepatoprotection of auraptene from peels of citrus fruits against thioacetamide-induced hepatic fibrosis in mice by activating farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Auraptene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665324#auraptene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com